molecular formula C14H12F3N3O B2356295 N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 2034603-46-6

N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No. B2356295
CAS RN: 2034603-46-6
M. Wt: 295.265
InChI Key: YUCVWNQMTZIXED-UHFFFAOYSA-N
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Description

N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as PTEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PTEB is a small molecule inhibitor that targets the protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth, proliferation, and apoptosis.

Scientific Research Applications

N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer, CK2 is overexpressed, leading to the activation of various oncogenic pathways. N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to inhibit CK2 activity, leading to the suppression of tumor growth and induction of apoptosis in cancer cells. In neurodegenerative disorders, CK2 has been implicated in the regulation of tau protein, which is involved in the formation of neurofibrillary tangles in Alzheimer's disease. N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to inhibit CK2 activity, leading to the reduction of tau phosphorylation and prevention of neurofibrillary tangle formation. In inflammation, CK2 has been shown to regulate the production of pro-inflammatory cytokines. N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to inhibit CK2 activity, leading to the reduction of cytokine production and suppression of inflammation.

Mechanism of Action

N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This prevents the transfer of phosphate groups to the target proteins, leading to the inhibition of downstream signaling pathways. N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to be a selective inhibitor of CK2, with minimal off-target effects on other kinases.
Biochemical and Physiological Effects
N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and reduction of inflammation. N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has also been shown to have minimal toxicity in normal cells, making it a promising candidate for therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide is its high selectivity for CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide also has minimal toxicity in normal cells, making it a safe compound to use in lab experiments. However, one of the limitations of N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide is its low solubility, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as viral infections and metabolic disorders. Another direction is to optimize the synthesis method of N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the downstream signaling pathways affected by N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide and to identify potential biomarkers for its therapeutic efficacy.

Synthesis Methods

N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 2-(trifluoromethyl)benzoyl chloride with 2-aminoethylpyrimidine, followed by the addition of sodium hydride and N,N-dimethylformamide. The resulting product is then purified using column chromatography to obtain N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide in high purity and yield.

properties

IUPAC Name

N-(2-pyrimidin-5-ylethyl)-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O/c15-14(16,17)12-4-2-1-3-11(12)13(21)20-6-5-10-7-18-9-19-8-10/h1-4,7-9H,5-6H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCVWNQMTZIXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CN=CN=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide

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